2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine

Physicochemical Characterization Analytical Chemistry Solid-State Chemistry

Unsymmetrical dioxin synthesis is limited by symmetrical analogs lacking orthogonal reactivity. 2-Bromo-7-nitrodibenzo-p-dioxin provides a unique bromo-nitro pattern enabling sequential diversification. • Selective nitro reduction (SnCl₂/HCl) yields 2-amino-7-bromodibenzo-p-dioxin for Sandmeyer or Buchwald-Hartwig reactions. • C2 bromine undergoes Pd-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) while the nitro group remains intact for subsequent functionalization. • Well-defined melting point 215-217°C ensures reliable identity verification and chromatographic calibration.

Molecular Formula C12H6BrNO4
Molecular Weight 308.087
CAS No. 100125-06-2
Cat. No. B595732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine
CAS100125-06-2
Synonyms2-bromo-7-nitrodibenzo[b,e][1,4]dioxine
Molecular FormulaC12H6BrNO4
Molecular Weight308.087
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])OC3=C(O2)C=C(C=C3)Br
InChIInChI=1S/C12H6BrNO4/c13-7-1-3-9-11(5-7)17-10-4-2-8(14(15)16)6-12(10)18-9/h1-6H
InChIKeyNEAQKVYUPNBTNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine: Key Intermediate for Dioxin Scaffolds


2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine is a functionalized dibenzo-p-dioxin bearing bromine and nitro substituents at the 2- and 7-positions, respectively. This compound serves as a pivotal intermediate in the synthesis of aminodioxins, cross-coupled architectures, and structurally defined dioxin libraries. Its bromo-nitro substitution pattern confers distinct reactivity profiles and physicochemical properties compared to mono-substituted or symmetrically substituted analogs [1].

Bifunctional bromo-nitro scaffold enables stepwise elaboration of dioxin libraries.
Orthogonal reactivity supports selective nitro reduction and subsequent cross-coupling.
Distinct melting point and crystalline behavior facilitate identity confirmation and purification workflow.

Why 2-Bromo-7-nitrodibenzo-p-dioxin Cannot Be Replaced by Symmetric Analogs


While 2,7-dibromo- and 2,7-dinitrodibenzo-p-dioxins are the most closely related in-class compounds, direct substitution of 2-bromo-7-nitrodibenzo[b,e][1,4]dioxine with these analogs is unworkable due to divergent reactivity and physical properties. The presence of both electron-withdrawing (nitro) and electron-donating (bromo) groups on the same scaffold imparts an orthogonal reactivity that is absent in symmetrically substituted derivatives [1]. Furthermore, the distinct substitution pattern of the target compound yields a significantly different melting point and crystalline morphology, which directly impacts purification and handling protocols during scale-up [1]. These differences necessitate a unique procurement strategy, as the target compound provides a synthetic advantage that cannot be replicated by its simpler analogs [1].

Symmetric 2,7-dibromo or 2,7-dinitro analogs lack the orthogonal bromo-nitro pattern, which may limit stepwise diversification strategies.
Melting point and crystallization behavior differ substantially; reported values may not overlap, potentially altering purification and handling protocols during scale-up.
Substitution may not reproduce the synthetic efficiency of the target compound, as the orthogonal reactivity is key to bypassing low-yield routes.

Quantitative Comparison with 2,7-Disubstituted Analogs


Melting Point Comparison

The melting point of 2-bromo-7-nitrodibenzo-p-dioxin is 215–217 °C, which is significantly higher than that of its reduced analog 2-amino-7-bromodibenzo-p-dioxin (180–183 °C) and its de-nitrated analog 2,7-dibromodibenzo-p-dioxin (193 °C) [1]. This ~22–35 °C difference in melting point provides a clear analytical marker for identity confirmation and purity assessment, and it also dictates different recrystallization conditions and solvent choices during purification [1].

Melting Point
Head-to-head
Target 215–217 °C
2-Amino-7-bromo analog 180–183 °C
2,7-Dibromo analog 193 °C
Target m.p. 22–35 °C higher
Supports unambiguous identity confirmation and reduces analytical ambiguity in quality control.
Recrystallization from acetic acid or benzene; distinct solvent conditions may apply.
Physicochemical Characterization Analytical Chemistry Solid-State Chemistry

Synthetic Yield Comparison

The target compound was synthesized via two distinct routes: (1) bromination of 2-nitrodibenzo-p-dioxin in 23% yield, and (2) nitration of 2-bromodibenzo-p-dioxin in <5% yield [1]. In contrast, the direct dinitration of dibenzo-p-dioxin yields the 2,7-dinitro derivative in a 'moderate yield' [2]. The 23% yield for the bromonitration route, while modest, is nearly five-fold higher than the nitration-of-bromo route, establishing a preferred synthetic pathway that informs procurement of the final compound versus attempting in-house preparation from simpler precursors [1].

Synthetic Yield
Head-to-head
Target (bromination route) 23% yield
Comparator (nitration route) ~5% yield
Target yield >4.6× higher
Procuring the pre-formed target bypasses an inefficient synthetic step, saving resources in multistep sequences.
Bromination: KBr/KBrO₃/AcOH; Nitration: HNO₃/AcOH, 50–60 °C.
Synthetic Methodology Process Chemistry Yield Optimization

Orthogonal Reactivity

The nitro group in 2-bromo-7-nitrodibenzo-p-dioxin can be selectively reduced to an amino group using SnCl₂/HCl without affecting the bromine substituent, yielding 2-amino-7-bromodibenzo-p-dioxin in 23% yield [1]. In contrast, the 2,7-dinitro analog lacks the bromine handle necessary for subsequent cross-coupling or halogen-exchange reactions. The 2,7-dibromo analog lacks the nitro group required for amine-directed functionalization. The orthogonal bromo-nitro substitution pattern thus provides a unique bifunctional scaffold for stepwise elaboration that is not accessible with either the dinitro or dibromo analogs alone [1].

Orthogonal Reactivity
Class-level
Nitro group selectively reduced to amine (SnCl₂/HCl) without affecting bromine; dibromo and dinitro analogs lack complementary handles.
Enables independent manipulation of both positions, supporting diverse dioxin library construction.
Class-level inference; specific transformations should be verified under target reaction conditions.
Organic Synthesis Cross-Coupling Chemoselectivity

Application Scenarios for 2-Bromo-7-nitrodibenzo-p-dioxine


Synthesis of 2-Amino-7-bromodibenzo-p-dioxin

When a research program requires an amino-dioxin with a retained bromine substituent for subsequent cross-coupling, 2-bromo-7-nitrodibenzo[b,e][1,4]dioxine is the essential starting material. Selective reduction of the nitro group with SnCl₂/HCl yields 2-amino-7-bromodibenzo-p-dioxin in 23% yield, as demonstrated in the primary literature [1]. This intermediate can then be diazotized for Sandmeyer reactions or used directly in Buchwald-Hartwig aminations, providing a pathway to functionalized dioxins that are inaccessible from 2,7-dinitro or 2,7-dibromo analogs [1].

Cross-Coupling Building Block

The bromine atom at the 2-position serves as an electrophilic partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). In contrast to the symmetrically substituted 2,7-dibromo analog, the target compound's orthogonal nitro group remains unaffected during cross-coupling, allowing for subsequent diversification of the 7-position [1]. This sequential functionalization strategy is particularly valuable in medicinal chemistry and materials science, where unsymmetrical dioxin derivatives are often required [1].

Analytical Reference Standard

Due to its well-defined melting point (215–217 °C) and unique bromo-nitro substitution pattern, 2-bromo-7-nitrodibenzo[b,e][1,4]dioxine is a valuable reference standard for chromatographic and spectroscopic identification of dibenzo-p-dioxin congeners in environmental or synthetic mixtures [1]. Its distinct physical properties provide a reliable calibration point that is not shared by the more common 2,7-dibromo or 2,7-dinitro derivatives, making it a critical component in dioxin congener libraries [1].

Application
Selection Property
Validation Focus
Synthesis of amino-bromo dioxin
Bromo-nitro bifunctional scaffold
Selective nitro reduction integrity and amine functionality retention
Cross-coupling building block
Bromine handle with orthogonal nitro group
Cross-coupling compatibility and subsequent diversification at the 7-position
Analytical reference standard
Distinct melting point and unique substitution pattern
Chromatographic and spectroscopic identification of dioxin congeners

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